N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound. This structure comprises multiple functional groups, making it highly versatile in various chemical reactions. It's employed in multiple scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of benzo[b][1,4]oxazepine derivatives , which are known to have diverse biological activities.
Biochemical Pathways
Other benzo[b][1,4]oxazepine derivatives have been shown to exhibit anticonvulsant effects , suggesting that this compound may also interact with pathways involved in neuronal signaling
Result of Action
Given its structural similarity to other benzo[b][1,4]oxazepine derivatives, it may exhibit similar effects, such as modulation of neuronal activity
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of this compound typically starts with the preparation of its core structures followed by coupling reactions to introduce other functional groups.
Step 1: Preparation of 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl core
React appropriate precursors under controlled conditions to form the oxazepine ring.
Step 2: Introduction of the ethyl chain
This involves a nucleophilic substitution reaction to attach the ethyl chain.
Step 3: Formation of 1-methyl-1H-1,2,3-triazole-4-carboxamide
Use of azide-alkyne cycloaddition to form the triazole ring.
Step 4: Coupling of core structure and triazole unit
Final coupling reactions under optimal temperature and solvent conditions.
Industrial production methods: Industrial production may streamline these steps, often employing high-throughput methods and optimizing reaction conditions to enhance yield and reduce costs.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: The compound can be oxidized under specific conditions, typically involving oxidizing agents like potassium permanganate.
Reduction: Reduction reactions usually utilize reducing agents like lithium aluminium hydride to achieve desired reductions.
Substitution: Various substitution reactions can be executed by changing the substituents on the aromatic rings or triazole moiety.
Common reagents and conditions used:
Oxidation: Potassium permanganate, acidic or basic conditions
Reduction: Lithium aluminium hydride, solvent systems like ether
Substitution: Electrophiles or nucleophiles in appropriate solvents such as dichloromethane
Major products formed from these reactions:
Oxidation: The formation of carboxylic acid derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
This compound has myriad applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biomolecules and potential bioactive properties.
Medicine: Explored for therapeutic uses, including possible antiviral, antibacterial, or anticancer properties.
Industry: Employed in the development of advanced materials or catalysts.
Comparison with Similar Compounds
Comparison with other similar compounds: N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of structural moieties, providing distinct reactivity and biological activity compared to compounds like:
7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine: Lacks the triazole moiety.
1-methyl-1H-1,2,3-triazole-4-carboxamide: Lacks the oxazepine core.
Each structural feature contributes to the compound's overall properties, making it a valuable subject of study in various scientific fields.
That's a rundown of this compound, from prep methods to its many applications. Chemistry rocks, doesn’t it?
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O3/c1-20-8-12(18-19-20)15(23)17-4-5-21-7-10-6-11(16)2-3-13(10)24-9-14(21)22/h2-3,6,8H,4-5,7,9H2,1H3,(H,17,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFTZYUFUYOUPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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